(aminomethyl)trimethylsilane hydrochloride
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Overview
Description
(Aminomethyl)trimethylsilane hydrochloride: is an organosilicon compound with the chemical formula C4H13NSi·HCl. It is a derivative of trimethylsilane, where an aminomethyl group is attached to the silicon atom. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (aminomethyl)trimethylsilane hydrochloride typically involves the reaction of trimethylchlorosilane with aminomethyl compounds under controlled conditions. One common method is the reduction of trimethylchlorosilane using sodium hydroxide activated with Lewis acids, carried out at elevated temperatures in a mixture of inert hydrocarbons and simple ethers .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: (Aminomethyl)trimethylsilane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes and silanols.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Chemistry: (Aminomethyl)trimethylsilane hydrochloride is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silane-based polymers and materials.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: this compound is used in the production of silicone-based materials, coatings, and adhesives. It is also employed in the semiconductor industry for surface modification and passivation.
Mechanism of Action
The mechanism of action of (aminomethyl)trimethylsilane hydrochloride involves its ability to form stable bonds with various substrates. The aminomethyl group can interact with nucleophiles or electrophiles, facilitating various chemical transformations. The silicon atom in the compound can also participate in coordination chemistry, forming complexes with metals and other ligands.
Comparison with Similar Compounds
Trimethylsilyl chloride: A widely used silylating agent in organic synthesis.
(Trimethylsilyl)methylamine: Similar in structure but lacks the hydrochloride component.
Chlorotrimethylsilane: Another silylating agent used in organic synthesis.
Uniqueness: (Aminomethyl)trimethylsilane hydrochloride is unique due to its aminomethyl group, which provides additional reactivity and versatility in chemical reactions compared to other similar compounds. This makes it particularly useful in applications requiring specific functional group transformations.
Properties
CAS No. |
18166-01-3 |
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Molecular Formula |
C4H14ClNSi |
Molecular Weight |
139.70 g/mol |
IUPAC Name |
trimethylsilylmethanamine;hydrochloride |
InChI |
InChI=1S/C4H13NSi.ClH/c1-6(2,3)4-5;/h4-5H2,1-3H3;1H |
InChI Key |
UADAEAZARMYWSK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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